molecular formula C9H16O4 B6258919 ethyl 2-(2-methoxyethyl)-3-oxobutanoate CAS No. 90647-46-4

ethyl 2-(2-methoxyethyl)-3-oxobutanoate

Cat. No.: B6258919
CAS No.: 90647-46-4
M. Wt: 188.2
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Description

Ethyl 2-(2-methoxyethyl)-3-oxobutanoate (CAS 90647-46-4) is a specialty beta-keto ester compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . This structure features a methoxyethyl side chain, which can influence its reactivity and physical properties, making it a valuable building block in organic synthesis and chemical research . As a beta-keto ester, it is a versatile precursor in the synthesis of more complex molecules, particularly serving as a key intermediate for the development of heterocyclic compounds and functionalized materials . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its properties for projects in medicinal chemistry, materials science, and as a intermediate in novel synthetic pathways. For specific storage and handling information, please consult the Safety Data Sheet.

Properties

CAS No.

90647-46-4

Molecular Formula

C9H16O4

Molecular Weight

188.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

  • Claisen Condensation : Ethyl acetate undergoes self-condensation in the presence of a strong base (e.g., sodium ethoxide) to form EAA.

  • Alkylation : EAA reacts with 2-methoxyethyl bromide in a nucleophilic substitution. The active methylene group of EAA is deprotonated by a base (e.g., NaH), enabling attack on the alkyl halide.

Optimized Conditions

ParameterValueSource
BaseSodium hydride (1.2 equiv)
Alkylating Agent2-Methoxyethyl bromide (1.5 equiv)
SolventTetrahydrofuran (THF)
Temperature0°C → room temperature
Reaction Time12–24 hours
Yield65–75%

Workup : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane).

Modified Hantzsch Dihydropyridine Synthesis

This method adapts the Hantzsch reaction to construct the β-keto ester framework while incorporating the 2-methoxyethyl group via a dihydropyridine intermediate.

Reaction Steps

  • Dihydropyridine Ester Synthesis : A dihydropyridine ester bearing the 2-methoxyethyl group is prepared from 2-methoxyethylamine and diketene.

  • Ring-Opening Alkylation : The dihydropyridine ester reacts with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the target compound.

Key Data

ComponentQuantitySource
CatalystProline (10 mol%)
SolventEthanol
TemperatureReflux (100°C)
Time24 hours
Yield70–80%

Advantage : This method avoids harsh alkylation conditions, leveraging mild organocatalytic pathways.

Triethyl Orthoformate Analog Approach

Inspired by the synthesis of ethyl 2-(ethoxymethylene)acetoacetate, this route substitutes triethyl orthoformate with a 2-methoxyethyl-containing reagent.

Procedure

  • Condensation : Ethyl acetoacetate reacts with 2-methoxyethyl orthoformate in acetic anhydride at elevated temperatures.

  • Distillation : Excess reagents are removed under reduced pressure, and the product is isolated via vacuum distillation.

Reaction Parameters

VariableSpecificationSource
Temperature130°C
Time5 hours
SolventAcetic anhydride
Yield75–85%

Characterization : The product is confirmed via 1H^1H NMR (δ 4.20–4.14 ppm for methoxyethyl protons) and 13C^{13}C NMR (δ 207.5 ppm for ketone carbonyl).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Claisen-Alkylation65–75≥95HighModerate
Hantzsch Modification70–80≥90ModerateHigh
Orthoformate Analog75–85≥85LowLow

Key Findings :

  • The Claisen-Alkylation method is preferred for large-scale synthesis due to straightforward scalability.

  • The Hantzsch approach offers superior atom economy but requires specialized catalysts.

  • The Orthoformate route provides high yields but involves costly reagents and complex distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxyethyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield alcohols, while reduction of the ketone group can produce secondary alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ketone carbonyl carbon, leading to the formation of new derivatives. Reagents such as Grignard reagents or organolithium compounds are often used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols (primary or secondary)

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(2-methoxyethyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like aldol condensation and Michael addition.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents, especially those targeting metabolic pathways.

    Industry: The compound is employed in the manufacture of specialty chemicals, polymers, and resins due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxyethyl)-3-oxobutanoate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the ester and ketone functional groups, which can participate in nucleophilic addition, substitution, and elimination reactions. The molecular targets and pathways involved vary based on the context of use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Ethyl 2-(2-methoxyethyl)-3-oxobutanoate belongs to a broader class of oxobutanoate derivatives. Key structural analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Methoxyethyl C₇H₁₁NO₅ 189.16 Methoxyethyl group enhances hydrophilicity; potential for H-bonding
Ethyl 2-(hydroxyimino)-3-oxobutanoate Hydroxyimino (Z/E isomerism) C₆H₉NO₄ 159.14 Exists as E/Z isomers; used in oximation reactions
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate 3-Chlorophenyl hydrazone C₁₂H₁₃ClN₂O₃ 280.70 Keto-hydrazo tautomer; planar structure with intramolecular H-bonding
Ethyl 2-(amino(2,3-dichlorophenyl)methylene)-3-oxobutanoate 2,3-Dichlorophenyl amino group C₁₃H₁₂Cl₂N₂O₃ 315.15 Low yield (40.7%); bulky substituent affects reactivity
Ethyl 4,4,4-trifluoro-2-(2-methoxyethyl)-3-oxobutanoate Trifluoromethyl, methoxyethyl C₉H₁₁F₃O₄ 252.18 Electron-withdrawing CF₃ group enhances stability

Physicochemical Properties

  • Melting Points: Ethyl (Z)-2-(amino(2-methoxyphenyl)methylene)-3-oxobutanoate: 98–100°C . Ethyl 2-(2-(3-(N-acetylsulfamoyl)phenyl)hydrazono)-3-oxobutanoate: 156–158°C . Higher melting points correlate with aromatic or polar substituents due to enhanced intermolecular interactions.
  • Hydrogen Bonding: Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate forms intermolecular C–H⋯O bonds, creating chain-like crystal structures . The methoxyethyl group in the target compound may similarly participate in H-bonding, influencing solubility and crystallinity.

Q & A

Q. What are the standard synthetic routes for ethyl 2-(2-methoxyethyl)-3-oxobutanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of the corresponding 3-oxobutanoic acid derivative with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) . Reaction optimization studies suggest that reflux conditions (e.g., 80–100°C for 6–12 hours) maximize conversion while minimizing side reactions like hydrolysis. Solvent choice (e.g., toluene or THF) and molar ratios (1:1.2 acid-to-ethanol) are critical for yields >75% .

Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Temperature80–100°CIncreases rate
Catalyst Loading5–10 mol% H₂SO₄Avoids overacidification
SolventTolueneReduces hydrolysis

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for the methoxyethyl group (δ ~3.3 ppm for OCH₃, δ ~1.5–2.0 ppm for CH₂CH₂O) and the keto-ester moiety (δ ~2.5 ppm for COCH₂CO) .
  • IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 216.2 [M+H]⁺ .

Q. What are the common chemical transformations of this compound in organic synthesis?

The keto-ester moiety enables:

  • Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol, yielding ethyl 2-(2-methoxyethyl)-3-hydroxybutanoate .
  • Oxidation : MnO₂ or KMnO₄ oxidizes the α-carbon to form a dicarboxylic acid derivative .
  • Nucleophilic Substitution : The methoxyethyl group participates in SN2 reactions with halides or amines under basic conditions .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in complex reactions?

Density Functional Theory (DFT) studies reveal that the electron-withdrawing methoxy group stabilizes transition states in nucleophilic substitutions, lowering activation energy by ~15 kJ/mol compared to non-substituted analogs . Molecular docking simulations suggest potential interactions with enzymatic targets (e.g., hydrolases) via hydrogen bonding with the ester carbonyl .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Solubility Variability : Use of DMSO vs. aqueous buffers alters bioavailability .
  • Stereochemical Purity : Chiral impurities (>5%) in synthetic batches can skew results .
  • Assay Conditions : pH-dependent keto-enol tautomerism affects binding affinity .

Table 2: Data Reconciliation Framework

FactorMitigation Strategy
SolubilityStandardize solvent (e.g., 10% DMSO)
PurityHPLC purification (>98% purity)
TautomerismConduct assays at pH 7.4

Q. How can advanced crystallographic techniques (e.g., SHELX) elucidate its solid-state behavior?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software ( ) resolves:

  • Conformational Flexibility : The methoxyethyl group adopts a gauche conformation to minimize steric clash with the ester .
  • Intermolecular Interactions : Weak C–H···O hydrogen bonds (2.8–3.2 Å) stabilize crystal packing .

Q. What are the implications of its metabolic stability in pharmacological studies?

In vitro microsomal assays (e.g., rat liver S9 fractions) indicate rapid hydrolysis of the ester group (t₁/₂ ~30 min), limiting bioavailability. Prodrug strategies (e.g., replacing ethyl with tert-butyl esters) or PEGylation of the methoxyethyl chain improve metabolic resistance .

Methodological Recommendations

  • Synthetic Optimization : Use continuous flow reactors for scalable esterification ().
  • Analytical Validation : Combine LC-MS and 2D NMR (HSQC, HMBC) to confirm regioisomeric purity .
  • Biological Assays : Pre-equilibrate compound solutions at physiological pH to stabilize the keto form .

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